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Introduction

Lopinavir is a critical antiretroviral agent, widely used in the treatment of HIV-1 infection as a
protease inhibitor.[1][2] The stringent safety and efficacy requirements for active
pharmaceutical ingredients (APIs) necessitate a thorough understanding and control of any
impurities that may arise during synthesis, purification, or storage.[3] Regulatory bodies, such
as those following the International Council for Harmonisation (ICH) guidelines, mandate the
identification and characterization of impurities present at levels above a certain threshold,
typically 0.10% or higher.[4][5]

This application note presents a detailed protocol and analysis framework for the
characterization of a potential process-related impurity of Lopinavir, namely Lopinavir N2,N5-
divalinate, using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is an unparalleled
analytical technique for the structural elucidation of organic molecules, providing unambiguous
information about the molecular framework and stereochemistry.[6][7] Its quantitative
application (QNMR) further allows for the determination of impurity levels without the need for a
specific reference standard of the impurity itself.[5][6]
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Herein, we will outline the experimental methodology for acquiring high-quality NMR data and
provide a detailed analysis of the expected *H and 3C NMR spectra of Lopinavir and its N2,N5-
divalinate impurity. This guide is intended for researchers, scientists, and drug development
professionals involved in the quality control and assurance of Lopinavir and other
pharmaceutical products.

Experimental Workflow and Protocols

A systematic approach is essential for the reliable characterization of pharmaceutical
impurities. The following workflow outlines the key steps from sample preparation to data
analysis.
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Figure 2: Structures of Lopinavir and the proposed N2,N5-divalinate impurity. The sites of
valine acylation on the impurity are highlighted. (Note: A placeholder is used for the impurity
structure image).

'H NMR Spectral Comparison

The *H NMR spectrum of Lopinavir exhibits a complex pattern of signals. [3]The formation of
the N2,N5-divalinate impurity will introduce new signals and shift existing ones.

Key Diagnostic Changes:

o Appearance of Valine Signals: The most obvious change will be the appearance of new
signals corresponding to the two valine moieties. These will include:

o Two new a-proton signals (CH-NH) in the range of 3.5-4.5 ppm.
o Two new (-proton signals (CH-CH(CHs)z2) around 2.0-2.5 ppm.

o Four new methyl group signals (doublets) in the upfield region, typically between 0.8 and
1.2 ppm.

o Downfield Shift of N-H Protons: The N-H protons of the newly formed amide bonds will
appear as doublets in the downfield region (typically 7.5-8.5 ppm), showing coupling to the
adjacent a-protons of the valine units.

 Shift of Lopinavir Core Protons: The protons on the carbons adjacent to the newly formed
amide bonds (the N2 and N5 positions of the lopinavir backbone) will experience a
significant downfield shift due to the electron-withdrawing effect of the carbonyl group. This
deshielding effect is a key indicator of N-acylation. [8]

13C NMR Spectral Comparison

The 13C NMR spectrum provides complementary information for structural confirmation.
Key Diagnostic Changes:

» New Carbonyl Signals: Two new carbonyl carbon signals from the valine amide bonds will
appear in the range of 170-175 ppm.
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» New Valine Carbon Signals: Signals corresponding to the a-carbon, 3-carbon, and methyl
carbons of the two valine units will be present.

» Shift of Lopinavir Core Carbons: The carbons directly bonded to the nitrogens at the N2 and
N5 positions will show a downfield shift upon acylation.

Summary of Expected Chemical Shifts

The following table summarizes the key expected *H and 3C NMR chemical shifts for Lopinavir
and the N2,N5-divalinate impurity in DMSO-de.

Lopinavir Lopinavir
Functional Lopinavir (*H N2,N5- Lopinavir (:3C N2,N5-
Group ppm) divalinate (*H ppm) divalinate (13C
ppm) ppm)
Valine a-CH - ~4.0-45 - ~58 - 62
Valine B-CH - ~2.0-25 - ~30-34
Valine y-CHs - ~0.8-1.2 - ~18 - 22
~75-85
Amide N-H o ~7.5 - 8.5 (new) - -
(existing)
_ ~170-175
Amide C=0 - - o ~170-175 (new)
(existing)
Lopinavir CH- ~4.0-4.8 ~52 - 62
~3.5-40 . _ ~50 - 60 _ .
N2/N5 (downfield shift) (downfield shift)
Aromatic Protons ~6.8-7.3 ~6.8-7.3 ~125 - 150 ~125 - 150

Quantitative Analysis (QNMR)

Quantitative NMR (QNMR) can be used to determine the purity of the Lopinavir sample and the
concentration of the N2,N5-divalinate impurity without requiring an isolated standard of the
impurity. [5]The method relies on the principle that the integrated area of an NMR signal is
directly proportional to the number of nuclei giving rise to that signal. [S] Procedure:
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e Acquire a quantitative H NMR spectrum as described in the protocol, using a known mass
of an internal standard.

« |dentify a well-resolved signal for the Lopinavir API (analyte 'a’) and a well-resolved signal for
the impurity (analyte T").

« |dentify a well-resolved signal for the internal standard ('std’).
» Integrate the selected signals accurately.
o Calculate the amount of the impurity relative to the API using the following formula:
% Impurity (w/w) = (li / Ni) / (la / Na) * 100
Where:
o li = Integral of the impurity signal
o Ni = Number of protons giving rise to the impurity signal
o la = Integral of the API signal
o Na = Number of protons giving rise to the API signal

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the characterization of
pharmaceutical impurities. This application note provides a comprehensive guide for the
identification and potential quantification of Lopinavir N2,N5-divalinate. By combining 1D and
2D NMR techniques, a high degree of confidence in the structure of the impurity can be
achieved. Furthermore, gNMR offers a direct and accurate method for determining the level of
this impurity, ensuring the quality and safety of the Lopinavir drug substance. The principles
and protocols outlined here are broadly applicable to the characterization of other process-
related impurities and degradation products in pharmaceutical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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